molecular formula C27H32N2O4 B11142999 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one

7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11142999
M. Wt: 448.6 g/mol
InChI Key: OEMOZOJPMJNSSK-RMKNXTFCSA-N
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Description

7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring, a phenylprop-2-en-1-yl group, and a chromen-2-one core. It has garnered interest in the scientific community due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include the use of triethylamine and dichloromethane as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the phenylprop-2-en-1-yl group can be reduced to single bonds.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons .

Scientific Research Applications

7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one involves its interaction with serotonin receptors. It exhibits partial agonist activity at dopamine (D2) and serotonin (5-HT1A) receptors, and potent antagonism at serotonin (5-HT2A) receptors . These interactions influence neurotransmitter release and receptor signaling pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a piperazine ring and a phenylprop-2-en-1-yl group.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

7-[2-hydroxy-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C27H32N2O4/c1-20-21(2)27(31)33-26-17-24(10-11-25(20)26)32-19-23(30)18-29-15-13-28(14-16-29)12-6-9-22-7-4-3-5-8-22/h3-11,17,23,30H,12-16,18-19H2,1-2H3/b9-6+

InChI Key

OEMOZOJPMJNSSK-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C/C=C/C4=CC=CC=C4)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)CC=CC4=CC=CC=C4)O)C

Origin of Product

United States

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